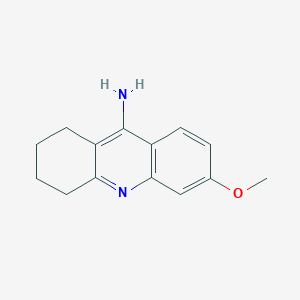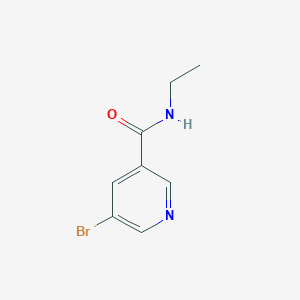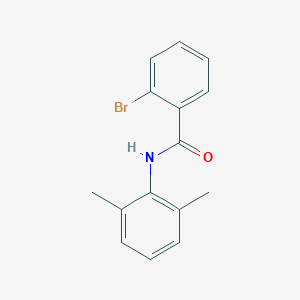
2-bromo-N-(2,6-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is synthesized using a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Antituberculosis Activity of Organotin Complexes
Organotin(IV) complexes, including those with 2-[(2,6-dimethylphenyl)amino]benzoic acid, have been explored for their antituberculosis activity. These complexes exhibit significant antituberculosis effects, influenced by the nature of the ligand environment and the organic groups attached to the tin. Research has shown that triorganotin(IV) complexes are more effective than diorganotin(IV) complexes, suggesting a promising avenue for the development of new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Environmental and Toxicological Studies
While the provided search results did not specifically mention 2-bromo-N-(2,6-dimethylphenyl)benzamide, studies on related brominated compounds and their degradation, toxicity, and environmental impact offer insight into potential research applications for this chemical compound as well. For example, research on polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) highlights concerns about environmental persistence and toxicity, indicating the importance of studying these aspects for this compound as well (Law et al., 2006).
Propriétés
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONQPWFYFWAITH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351810 |
Source


|
| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195383-89-2 |
Source


|
| Record name | 2-bromo-N-(2,6-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
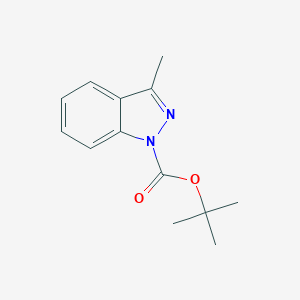

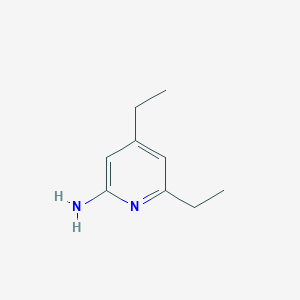

![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)

![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
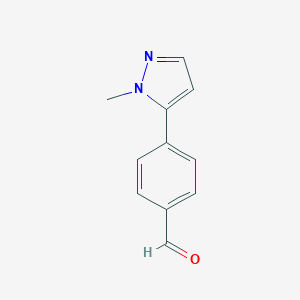
![Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64900.png)
![Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B64902.png)
![2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B64908.png)
